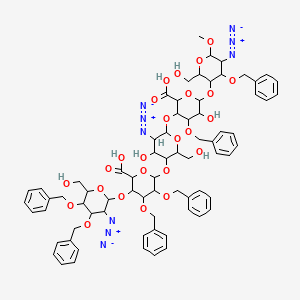
2-Bromo-5-formylnicotinonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mutagenicity Studies
"2-Bromo-5-formylnicotinonitrile" has been studied in the context of mutagenicity. For example, Privat and Sowers (1996) investigated the mutagenicity of 5-formyluracil, a compound related to "2-Bromo-5-formylnicotinonitrile." They focused on the ionization of the N-3 imino proton and its relationship with mutagenicity, drawing analogies to similar compounds (Privat & Sowers, 1996).
Synthesis and Chemical Rearrangement
Gautam et al. (2000) and Srivastav et al. (2000) explored the synthesis of phenothiazines, a class of compounds with pharmacological relevance, using a Smiles rearrangement process. This process involves the transformation of formamido derivatives, including "2-Bromo-5-formylnicotinonitrile," into pharmacologically active phenothiazines (Gautam et al., 2000), (Srivastav et al., 2000).
Applications in Herbicide Resistance
Research by Stalker, McBride, and Malyj (1988) on herbicide resistance in transgenic plants demonstrated the utility of specific nitrilases in conferring resistance to bromoxynil, a herbicide. This study signifies the broader implications of compounds like "2-Bromo-5-formylnicotinonitrile" in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
Anticancer Applications
Mansour et al. (2021) conducted a study synthesizing various derivatives of 2-Aminonicotinonitrile, closely related to "2-Bromo-5-formylnicotinonitrile," and assessed their potential as anticancer agents. This highlights the significance of such compounds in medicinal chemistry and drug development (Mansour et al., 2021).
Spectroscopic and Optical Studies
The study of "2-Bromo-5-formylnicotinonitrile" also extends to spectroscopy and optics. Vural and Kara (2017) performed spectroscopic characterization and density functional theory studies on 5-Bromo-2-(trifluoromethyl)pyridine, a compound with similarities to "2-Bromo-5-formylnicotinonitrile." Their research offers insights into the electronic structure and potential applications in material science (Vural & Kara, 2017).
Propriétés
IUPAC Name |
2-bromo-5-formylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKSVCAKZSMLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



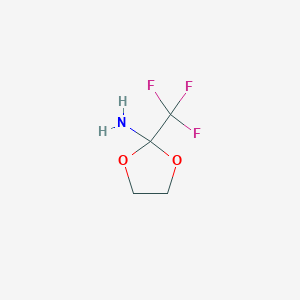

![2-[(1S)-1-Aminoethyl]-3-methylphenol](/img/structure/B3279909.png)
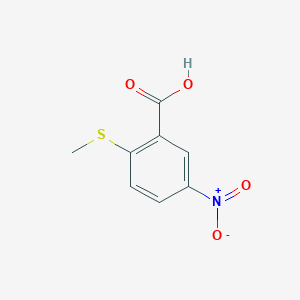
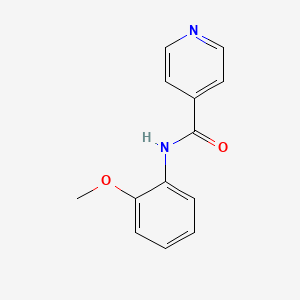

![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)


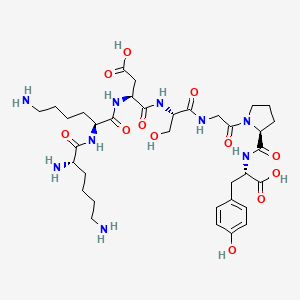
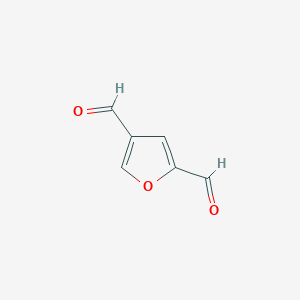
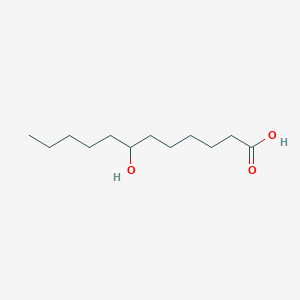
![(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B3279972.png)
